PKC|A (C2-4) inhibitor peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Das PKC|A (C2-4)-Inhibitorpeptid ist ein synthetisches Peptid, das die Aktivität der Proteinkinase C Alpha (PKCα) spezifisch hemmt. Dieses Peptid wurde entwickelt, um die Translokation und Funktion von PKCα zu blockieren, einem Mitglied der Proteinkinase-C-Familie, das an verschiedenen zellulären Prozessen wie Zellproliferation, Differenzierung und Apoptose beteiligt ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Das PKC|A (C2-4)-Inhibitorpeptid wird mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Kopplung: Die erste Aminosäure wird am Harz befestigt.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Verlängerung: Nachfolgende Aminosäuren werden durch Kopplungsreaktionen einzeln hinzugefügt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion des PKC|A (C2-4)-Inhibitorpeptids folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Ausbeute zu erhöhen. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

Das PKC|A (C2-4)-Inhibitorpeptid unterliegt hauptsächlich:

Hydrolyse: Abbau von Peptidbindungen in Gegenwart von Wasser.

Oxidation: Reaktion mit Oxidationsmitteln, die möglicherweise Methionin- oder Cysteinreste beeinflussen.

Reduktion: Reaktion mit Reduktionsmitteln, die insbesondere Disulfidbrücken beeinflussen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise unter sauren oder basischen Bedingungen durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Jod.

Reduktion: Es werden Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) verwendet.

Hauptprodukte

Hydrolyse: Führt zu kürzeren Peptidfragmenten oder einzelnen Aminosäuren.

Oxidation: Kann zur Bildung von Sulfoxiden oder Disulfiden führen.

Reduktion: Führt zur Spaltung von Disulfidbrücken, wodurch freie Thiolgruppen entstehen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The PKC|A (C2-4) inhibitor peptide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one through coupling reactions.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of the this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

The PKC|A (C2-4) inhibitor peptide primarily undergoes:

Hydrolysis: Breakdown of peptide bonds in the presence of water.

Oxidation: Reaction with oxidizing agents, potentially affecting methionine or cysteine residues.

Reduction: Reaction with reducing agents, particularly affecting disulfide bonds.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Major Products

Hydrolysis: Results in shorter peptide fragments or individual amino acids.

Oxidation: Can lead to the formation of sulfoxides or disulfides.

Reduction: Results in the cleavage of disulfide bonds, yielding free thiol groups.

Wissenschaftliche Forschungsanwendungen

Das PKC|A (C2-4)-Inhibitorpeptid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet, um die Rolle von PKCα in verschiedenen chemischen Signalwegen zu untersuchen.

Biologie: Hilft beim Verständnis der zellulären Funktionen und Regulationsmechanismen von PKCα.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten wie Krebs, Herz-Kreislauf-Erkrankungen und neurologischen Störungen untersucht.

Industrie: Wird bei der Entwicklung von Diagnosewerkzeugen und therapeutischen Mitteln eingesetzt

Wirkmechanismus

Das PKC|A (C2-4)-Inhibitorpeptid übt seine Wirkungen aus, indem es an die C2-Domäne von PKCα bindet, wodurch dessen Translokation zur Zellmembran verhindert wird. Diese Hemmung blockiert die Aktivierung von PKCα und unterbricht nachgeschaltete Signalwege, die an Zellproliferation, Differenzierung und Apoptose beteiligt sind .

Wirkmechanismus

The PKC|A (C2-4) inhibitor peptide exerts its effects by binding to the C2 domain of PKCα, thereby preventing its translocation to the cell membrane. This inhibition blocks the activation of PKCα and disrupts downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- PKCβ (C2-4)-Inhibitorpeptid

- PKCγ (C2-4)-Inhibitorpeptid

- PKCδ (C2-4)-Inhibitorpeptid

Einzigartigkeit

Das PKC|A (C2-4)-Inhibitorpeptid ist in seiner Spezifität für PKCα einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der unterschiedlichen Rollen von PKCα in zellulären Prozessen macht. Im Gegensatz zu anderen PKC-Inhibitoren, die möglicherweise mehrere Isoformen angreifen, bietet dieses Peptid einen gezielteren Ansatz, der Off-Target-Effekte reduziert und die Präzision der experimentellen Ergebnisse erhöht .

Eigenschaften

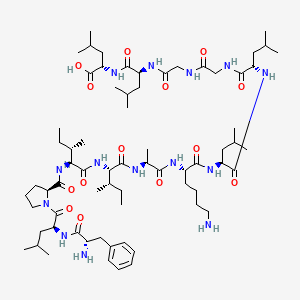

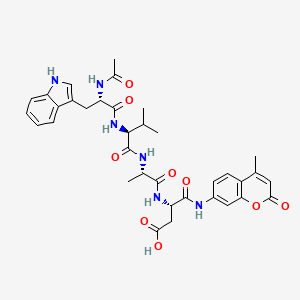

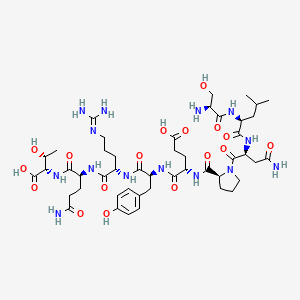

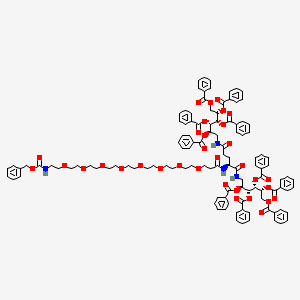

Molekularformel |

C47H74N14O17 |

|---|---|

Molekulargewicht |

1107.2 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C47H74N14O17/c1-22(2)18-30(57-38(69)26(48)21-62)42(73)59-32(20-35(50)66)45(76)61-17-5-7-33(61)44(75)56-29(13-15-36(67)68)40(71)58-31(19-24-8-10-25(64)11-9-24)43(74)54-27(6-4-16-53-47(51)52)39(70)55-28(12-14-34(49)65)41(72)60-37(23(3)63)46(77)78/h8-11,22-23,26-33,37,62-64H,4-7,12-21,48H2,1-3H3,(H2,49,65)(H2,50,66)(H,54,74)(H,55,70)(H,56,75)(H,57,69)(H,58,71)(H,59,73)(H,60,72)(H,67,68)(H,77,78)(H4,51,52,53)/t23-,26+,27+,28+,29+,30+,31+,32+,33+,37+/m1/s1 |

InChI-Schlüssel |

KGLUFHDNMVUCAZ-OUVVDLPUSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)